molecular formula C21H27ClN4O3 B560166 K-Ras G12C-IN-2 CAS No. 1629267-75-9

K-Ras G12C-IN-2

Numéro de catalogue B560166
Numéro CAS: 1629267-75-9
Poids moléculaire: 418.922
Clé InChI: LTHUJAPYGTUVMD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

K-Ras G12C-IN-2 is an irreversible covalent inhibitor that specifically targets the oncogenic mutant K-Ras G12C . It blocks K-Ras G12C interactions and has been shown to have promising anticancer activity in patients with advanced solid tumors harboring the KRAS G12C mutation .


Synthesis Analysis

The synthesis of K-Ras G12C-IN-2 involves complex biochemical processes. The Shokat lab achieved a breakthrough in 2013 by showing that the activated KRAS isozyme caused by the G12C mutation in the KRAS gene can be directly inhibited via a newly unearthed switch II pocket .


Molecular Structure Analysis

The molecular structure of K-Ras G12C-IN-2 is complex. It involves the interaction of the compound with the switch II pocket of the KRAS G12C protein . The switch II pocket is a crucial part of the protein’s structure that allows for the binding of the inhibitor .


Chemical Reactions Analysis

The chemical reactions involved in the action of K-Ras G12C-IN-2 are intricate. The compound rapidly binds to KRAS G12C, increasing the reaction rate significantly . It also blocks the exchange of GDP to GTP with high efficacy .

Applications De Recherche Scientifique

  • Covalent Inhibition of KRAS(G12C) : Covalent compounds targeting KRAS(G12C) have shown improved potency and selectivity. They are valuable for dissecting RAS biology and developing pharmacologic strategies to target KRAS(G12C) (Westover, Jänne, & Gray, 2016).

  • Small-Molecule Modulation of Ras Signaling : Small-molecule ligands have been identified that selectively target mutated K-Ras(G12C), marking a significant advancement in cancer research (Spiegel, Cromm, Zimmermann, Grossmann, & Waldmann, 2014).

  • Allosteric Control of GTP Affinity and Effector Interactions : Inhibitors targeting K-Ras(G12C) can allosterically control GTP affinity, affecting the nucleotide state of Ras and impairing binding to effectors like Raf (Ostrem, Peters, Sos, Wells, & Shokat, 2013).

  • K-Ras(G12D)-Selective Inhibitory Peptides : Discovery of selective inhibitory peptides to K-Ras(G12D), contributing to the development of targeted drugs (Sakamoto et al., 2017).

  • Drugging K-RasG12C through Covalent Inhibitors : Covalent inhibitors targeting K-RasG12C have shown promising results in disrupting Ras functions and could revolutionize the characterization of Ras as "undruggable" (Ni, Li, He, Zhang, Zhang, & Lu, 2019).

  • Identification of Novel Covalent Inhibitors of K-Ras G12C : Novel compounds targeting K-Ras G12C have been identified, demonstrating efficacy in xenograft models of non-small cell lung cancer (Satyam et al., 2016).

  • Covalent Guanosine Mimetic Inhibitors of G12C KRAS : Development of hydrolytically stable analogues of covalent G12C KRAS inhibitors provides a foundation for future drug development (Xiong et al., 2017).

  • Identification of Novel K-Ras G12C Inhibitors Using DNA Encoded Library Platform : Discovery of chemically distinct series of K-Ras G12C-GDP specific covalent inhibitors, showing potential for treating cancers with this mutation (Arora et al., 2019).

Safety And Hazards

K-Ras G12C-IN-2 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

The future of K-Ras G12C-IN-2 looks promising. It is currently being investigated in multiple clinical trials . There is also ongoing research to understand the resistance mechanisms to KRAS G12C inhibitors and to develop new therapeutic strategies to overcome this resistance .

Propriétés

IUPAC Name

1-[3-[4-[2-(4-chloro-5-cyclopropyl-2-hydroxyanilino)acetyl]piperazin-1-yl]azetidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O3/c1-2-20(28)26-12-15(13-26)24-5-7-25(8-6-24)21(29)11-23-18-9-16(14-3-4-14)17(22)10-19(18)27/h2,9-10,14-15,23,27H,1,3-8,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHUJAPYGTUVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)N2CCN(CC2)C(=O)CNC3=C(C=C(C(=C3)C4CC4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

K-Ras G12C-IN-2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.